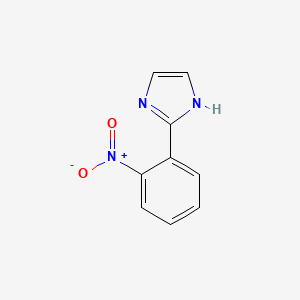

2-(2-nitrophenyl)imidazole

Overview

Description

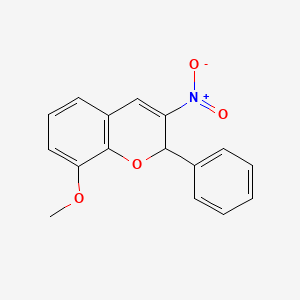

2-(2-nitrophenyl)imidazole is a heterocyclic compound that features an imidazole ring substituted with a nitrophenyl group. Imidazoles are five-membered aromatic rings containing two nitrogen atoms, which contribute to their unique chemical properties and biological activities. The nitrophenyl substitution adds further complexity and potential for diverse applications in various fields.

Mechanism of Action

Target of Action

Imidazole, the core structure of 2-(2-nitrophenyl)imidazole, is known to interact with a broad range of biological targets . The targets include various enzymes and receptors, where imidazole acts as an inhibitor or activator.

Mode of Action

The mode of action of imidazole derivatives is diverse, depending on the specific derivative and its biological target For instance, some imidazole derivatives inhibit enzyme activity, while others may act as agonists or antagonists at various receptors

Biochemical Pathways

Imidazole is a key component of several important biochemical pathways. It is a structural moiety of purines and plays a central role in biological catalysis as part of the side-chain of histidine, the amino acid most frequently found in the catalytic site of enzymes . .

Pharmacokinetics

The pharmacokinetics of imidazole derivatives can vary widely, depending on their specific chemical structure Factors such as absorption, distribution, metabolism, and excretion (ADME) can significantly impact a compound’s bioavailability and therapeutic effect

Result of Action

Imidazole derivatives have been reported to exhibit a wide range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities . .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-nitrophenyl)imidazole typically involves the reaction of 2-nitroaniline with glyoxal and ammonium acetate under acidic conditions. This method is known as the Debus-Radziszewski imidazole synthesis. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the imidazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-(2-nitrophenyl)imidazole can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

Substitution: The imidazole ring can participate in nucleophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.

Substitution: Nucleophilic substitution reactions often use reagents like alkyl halides or acyl chlorides under basic conditions.

Major Products Formed

Reduction: The major product is 2-(2-aminophenyl)imidazole.

Substitution: Depending on the substituent introduced, various derivatives of this compound can be formed.

Scientific Research Applications

2-(2-nitrophenyl)imidazole has a wide range of applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as dyes and catalysts.

Comparison with Similar Compounds

Similar Compounds

- 2-(3-nitrophenyl)imidazole

- 2-(4-nitrophenyl)imidazole

- 2-(2-aminophenyl)imidazole

- 2-(2-chlorophenyl)imidazole

Uniqueness

2-(2-nitrophenyl)imidazole is unique due to the specific positioning of the nitro group, which influences its chemical reactivity and biological activity. The ortho position of the nitro group relative to the imidazole ring allows for unique interactions and reactivity patterns compared to its meta and para counterparts.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name |

2-(2-nitrophenyl)-1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O2/c13-12(14)8-4-2-1-3-7(8)9-10-5-6-11-9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEJHPXADNMJLGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=NC=CN2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356269 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4205-06-5 | |

| Record name | 2-(2-nitrophenyl)-1H-imidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary synthetic applications of 2-(2-nitrophenyl)imidazole?

A1: this compound serves as a crucial starting material for synthesizing imidazo[1,2-c]quinazolin-5(6H)-ones [] and imidazo[1,2-c]quinazolines []. These heterocyclic compounds are constructed via reductive cyclization reactions employing low-valent titanium reagents like TiCl4/Zn in conjunction with reagents such as triphosgene [], ortho-esters, aldehydes, or ketones [].

Q2: Can you provide a specific example of a compound derived from this compound and its structural characteristics?

A2: One example is 5,5-dimethyl-2,3-diphenyl-5,6-dihydroimidazo[1,2-c]quinazoline []. This compound is synthesized by reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with acetone using a TiCl4/Zn reagent. X-ray analysis revealed that the dihydropyrimidine ring in this compound adopts a skew-boat conformation [].

Q3: How do the reaction conditions influence the product formation when using this compound?

A3: The choice of reagents and reaction conditions significantly impacts the final product structure. For instance, reacting 4,5-diphenyl-2-(2-nitrophenyl)imidazole with triethyl orthoformate in the presence of a TiCl4/Zn reagent yields 8,9-diphenylimidazo[1,2-c]quinazoline, a planar molecule with coplanar imidazole and pyrimidine rings, as confirmed by X-ray analysis []. This contrasts with the aforementioned 5,5-dimethyl derivative, highlighting the structural variations achievable by modifying reaction parameters.

Q4: Beyond its use in synthesizing heterocycles, are there other applications for this compound?

A4: Research suggests that derivatives of this compound, specifically imidazoquinazoline derivatives, show promise as components in organic electronic devices []. These derivatives can function as hole injection or transport materials, electron injection or transport materials, or even light-emitting materials, contributing to enhanced device performance, such as improved driving voltage and stability [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(4-methoxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B1615390.png)